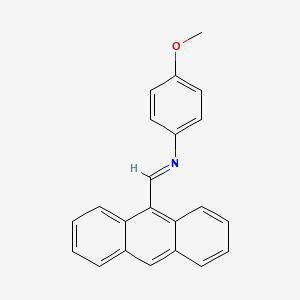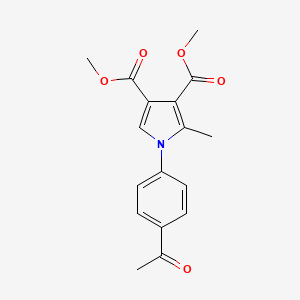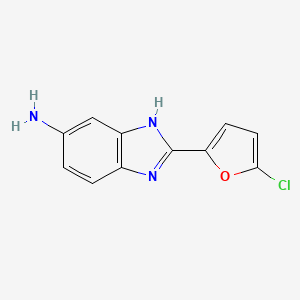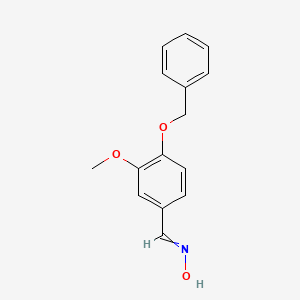
N-(9-anthracenylmethylene)-P-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-anthracenylmethylene)-P-anisidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a methylene bridge connecting to a P-anisidine group. The anthracene unit is known for its aromatic properties, making this compound significant in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-anthracenylmethylene)-P-anisidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N-(9-anthracenylmethylene)-P-anisidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: N-(9-anthracenylmethylene)-P-anisidine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and photophysical properties.
Biology: The compound has potential applications in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe to study biological processes at the cellular level.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism by which N-(9-anthracenylmethylene)-P-anisidine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can form covalent bonds with proteins, altering their function and leading to cellular apoptosis.
Comparaison Avec Des Composés Similaires
- N-(9-anthracenylmethylene)-P-toluidine
- N-(9-anthracenylmethylene)-3-hydroxyaniline
- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline
Comparison: N-(9-anthracenylmethylene)-P-anisidine is unique due to the presence of the anisidine group, which imparts specific electronic and steric properties. Compared to its analogs, this compound exhibits distinct photophysical characteristics, making it more suitable for applications in fluorescence-based technologies and electronic devices.
Propriétés
Numéro CAS |
14607-16-0 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-anthracen-9-yl-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17NO/c1-24-19-12-10-18(11-13-19)23-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3 |
Clé InChI |
LTNJYWIBNCTNJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)



![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)

